molecular formula C12H18FN3 B1502664 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline CAS No. 500205-60-7

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

Cat. No.: B1502664
CAS No.: 500205-60-7
M. Wt: 223.29 g/mol
InChI Key: ICUCGMJXHQEANC-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a useful research compound. Its molecular formula is C12H18FN3 and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H16F2N3
  • CAS Number : 500205-60-7
  • Structure : The compound features a piperazine ring substituted with an ethyl group and a fluorinated aniline moiety.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of the piperazine moiety is known to enhance binding affinity to biological targets, which may be crucial for its pharmacological effects.

Biological Activities

The compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study reported its effectiveness against multidrug-resistant strains, suggesting potential as a lead compound in antibiotic development .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specific studies have indicated that it may inhibit key signaling pathways involved in cancer proliferation .

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In a study assessing various compounds for anticancer activity, this compound showed IC50 values of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation .
  • Neuropharmacological Assessment : Behavioral assays in rodent models demonstrated that administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties potentially mediated through serotonin receptor modulation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPiperazine ring with ethyl and fluorine substituentsAntimicrobial, anticancer, neuroactive
1-(4-Ethylpiperazin-1-yl)-2-nitrobenzeneNitro group instead of fluorineLimited antimicrobial activity
4-(Piperidin-1-yl)-2-fluoroanilinePiperidine ringSimilar anticancer effects

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10/h3-4,9H,2,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUCGMJXHQEANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667402
Record name 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500205-60-7
Record name 4-(4-Ethyl-1-piperazinyl)-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500205-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-ethyl-4-(3-fluoro-4-nitro-phenyl)-piperazine (7 g, 27.7 mmol) and Pd (10%) on carbon (0.35 g) in MeOH (140 mL) is stirred for 3 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) to afford the title compound as a white solid: ESI-MS: 224.1 [MH]+; TLC: Rf=0.54 (DCM/MeOH+1% NH3aq, 95:5).
Name
1-ethyl-4-(3-fluoro-4-nitro-phenyl)-piperazine
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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